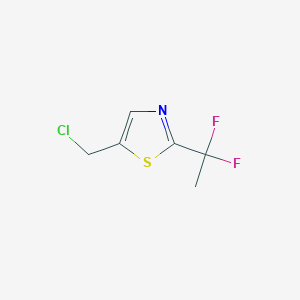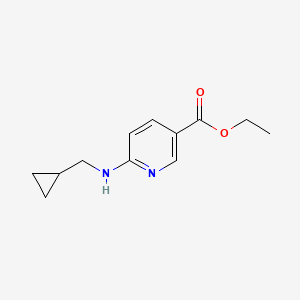
Ethyl 6-((cyclopropylmethyl)amino)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-((cyclopropylmethyl)amino)nicotinate is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of nicotinic acid and contains a cyclopropylmethyl group attached to the amino nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((cyclopropylmethyl)amino)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method involves the reaction of 6-aminonicotinic acid with cyclopropylmethylamine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Ethyl 6-((cyclopropylmethyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce amines and alcohols .
科学的研究の応用
Ethyl 6-((cyclopropylmethyl)amino)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 6-((cyclopropylmethyl)amino)nicotinate involves its interaction with specific molecular targets. The compound may act on nicotinic acetylcholine receptors, leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and signal transduction cascades .
類似化合物との比較
Similar Compounds
Nicotinic Acid: A precursor to many nicotinate derivatives.
Methyl Nicotinate: Used for its vasodilatory effects.
Trigonelline: A naturally occurring derivative with potential health benefits.
Uniqueness
Ethyl 6-((cyclopropylmethyl)amino)nicotinate is unique due to its specific structural features, such as the cyclopropylmethyl group, which may confer distinct biological activities and chemical reactivity compared to other nicotinate derivatives .
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
ethyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-5-6-11(14-8-10)13-7-9-3-4-9/h5-6,8-9H,2-4,7H2,1H3,(H,13,14) |
InChIキー |
IZRGZNBWOQYPLG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C=C1)NCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


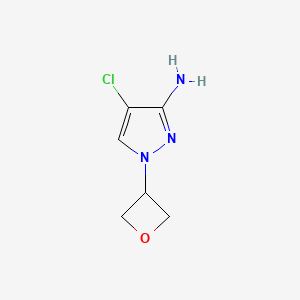
![4-{Bicyclo[1.1.1]pentan-1-yl}piperidine](/img/structure/B13517840.png)

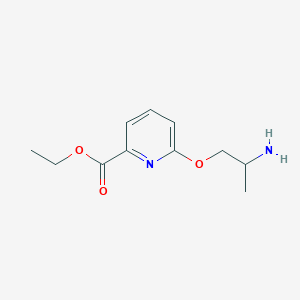
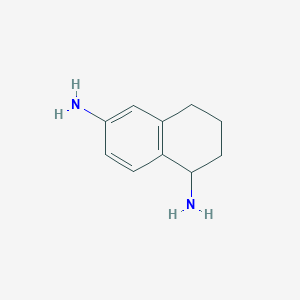
![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid](/img/structure/B13517856.png)

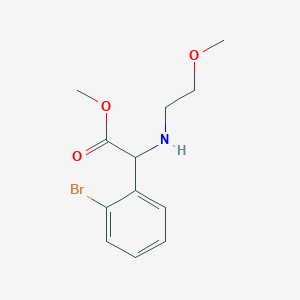
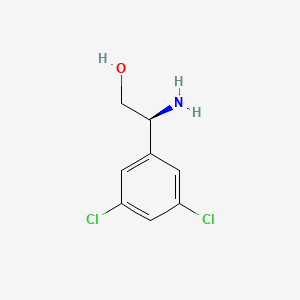
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)
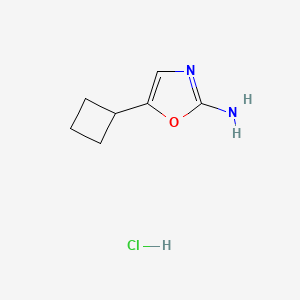
![2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13517884.png)

